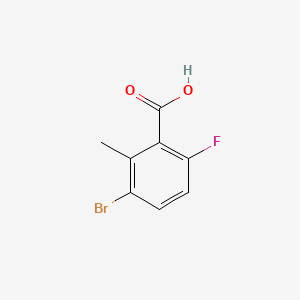

3-Bromo-6-fluoro-2-methylbenzoic acid

Vue d'ensemble

Description

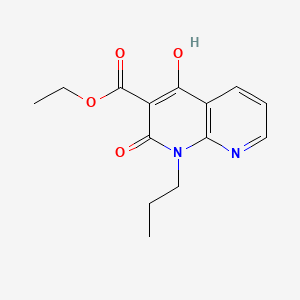

3-Bromo-6-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Bromo-6-fluoro-2-methylbenzoic acid is 1S/C8H6BrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-6-fluoro-2-methylbenzoic acid are not available, benzoic acid derivatives are known to participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

3-Bromo-6-fluoro-2-methylbenzoic acid is a solid substance . It should be stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Applications De Recherche Scientifique

Role in Organic Synthesis and Chemical Reactions

Research on compounds like 4-methyl-2,6-diformylphenol showcases the significance of structurally complex molecules in developing fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules (Roy, 2021). This suggests that 3-Bromo-6-fluoro-2-methylbenzoic acid could similarly serve as a key intermediate in synthesizing novel chemosensors or other functional materials.

Environmental and Health Impact Studies

Compounds with bromine and fluorine substitutions, such as novel brominated flame retardants, have been the subject of environmental health studies due to their widespread use and potential ecological and human health impacts (Zuiderveen, Slootweg, & de Boer, 2020). Investigations into these compounds' occurrence in indoor air, dust, and consumer goods illuminate the pathways through which humans are exposed to these chemicals, indicating a potential area of research for 3-Bromo-6-fluoro-2-methylbenzoic acid regarding its environmental fate and toxicological profile.

Contributions to Material Science

Research on silica-supported Brönsted acids as catalysts in organic transformations highlights the utility of modified organic molecules in catalysis, improving reaction efficiencies and product yields across a range of chemical processes (Kaur, Sharma, & Bedi, 2015). Such studies point towards the potential use of 3-Bromo-6-fluoro-2-methylbenzoic acid in catalysis, either as a catalyst itself or as a precursor in synthesizing new catalytic materials.

Pharmaceutical and Biomedical Applications

The neurobiological research on antidepressants like tianeptine, which share structural similarities with tricyclic antidepressants, reveals the importance of chemical structure in determining the interaction with biological targets (McEwen & Olié, 2005). This suggests that 3-Bromo-6-fluoro-2-methylbenzoic acid could potentially be explored for its pharmacological properties, either directly or as a structural analog in drug development.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Mécanisme D'action

Target of Action

3-Bromo-6-fluoro-2-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds It has been used in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , suggesting that these may be its potential targets.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution . The presence of bromine and fluorine atoms in the compound could potentially enhance its reactivity and binding affinity to its targets.

Biochemical Pathways

Given its use in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence the adrenergic signaling pathway, Hedgehog signaling pathway, and HIV-1 entry pathway, respectively.

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to the activation of α-2 adrenoceptors, inhibition of Smoothened receptors, and prevention of HIV-1 entry, depending on the specific context and conditions.

Propriétés

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAJISDATRWQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427373-55-4 | |

| Record name | 3-bromo-6-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

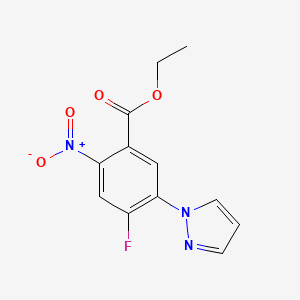

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)